2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves multi-step reactions. The most common synthetic routes include:
Cyclization Reactions: These involve the formation of the pyrimidine ring through [3+3], [4+2], or [5+1] cyclization processes.
Domino Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as high-throughput screening and automated synthesis .
Chemical Reactions Analysis
2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within the body. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one can be compared with other similar compounds, such as:
- 3-(4-Methylphenyl)-2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4(3H)-one
- 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C25H22N2O2S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
10-phenacylsulfanyl-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H22N2O2S2/c28-20(18-10-5-2-6-11-18)16-30-25-26-23-22(19-12-7-13-21(19)31-23)24(29)27(25)15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2 |
InChI Key |
OOKPOCAJIJLIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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